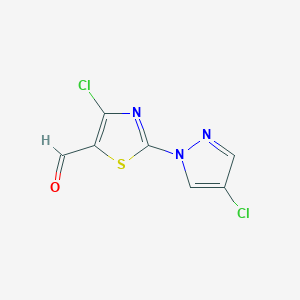

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C7H3Cl2N3OS |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

4-chloro-2-(4-chloropyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C7H3Cl2N3OS/c8-4-1-10-12(2-4)7-11-6(9)5(3-13)14-7/h1-3H |

InChI Key |

UEFSVVTXWFVVRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1C2=NC(=C(S2)C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Derivatives

Compounds 4 and 5 (–2, 7) are isostructural analogs of the target molecule, differing in halogen substituents (Cl vs. Br). Key comparisons include:

Both compounds crystallize in triclinic systems with two independent molecules per asymmetric unit.

Thiazole-5-carbaldehyde Derivatives with Varied Substituents

A. 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde ()

- Key Feature: Diphenylamino group at position 2.

- Application : Precursor for push-pull styryl dyes (e.g., 8a–8d) with solvatochromic fluorescence.

- Photophysical Properties :

- Theoretical Insights: TDDFT computations reveal intramolecular charge transfer (ICT) between donor (diphenylamino) and acceptor (carbaldehyde) groups .

B. 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde ()

- Key Feature : Morpholine substituent at position 2.

- Properties :

- Molecular Weight: 232.69 g/mol.

- Solubility: Enhanced in polar aprotic solvents due to morpholine’s basicity.

- Utility : Intermediate for fluorescent probes and agrochemicals .

C. 4-Chloro-2-(tert-butylamino)-1,3-thiazole-5-carbaldehyde ()

- Key Feature: Bulky tert-butylamino group.

- Properties :

- Boiling Point: 313°C.

- Density: 1.327 g/cm³.

- Application: Potential ligand for metal-organic frameworks (MOFs) due to strong N-donor sites .

Pyrazole-Thiazole Hybrids

A. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, –2)

- Structural Similarity : Shares the 4-chlorophenyl and pyrazole-thiazole core with the target compound.

- Activity : Demonstrates antimicrobial properties, likely due to halogen-mediated hydrophobic interactions with bacterial membranes .

B. (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide ()

Research Findings and Trends

- Halogen Effects : Chloro derivatives generally exhibit higher thermal stability and tighter crystal packing than bromo analogs, impacting drug bioavailability .

- Electronic Tuning: Electron-donating groups (e.g., morpholinyl, diphenylamino) enhance ICT in fluorescent dyes, while bulky substituents (e.g., tert-butyl) improve ligand-metal coordination .

- Biological Activity : Pyrazole-thiazole hybrids show promise in antimicrobial and anticancer applications, with halogenation critical for target binding .

Biological Activity

4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is C₈H₅Cl₂N₃OS. The compound features a thiazole ring fused with a pyrazole moiety, which is often associated with various biological activities. The presence of chlorine atoms in the structure may enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and thiazole moieties. For instance, derivatives similar to 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 10c | HCT-116 | 5.55 | |

| Compound 10c | HePG-2 | 1.82 | |

| Compound 10c | MCF-7 | 2.86 |

The pyrazole moiety has been identified as critical for anticancer activity, with studies indicating that modifications to this structure can significantly alter efficacy. For example, compounds with different substituents at the phenyl ring position showed varied activity against cancer cell lines.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives are known for their antimicrobial activities. Compounds similar to 4-Chloro-2-(4-chloro-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde have been evaluated for their effectiveness against various bacterial strains. The presence of electron-withdrawing groups such as chlorine has been linked to enhanced antibacterial activity.

The mechanisms by which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting specific enzymes involved in cancer cell proliferation or bacterial growth.

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Certain derivatives have been shown to arrest cancer cells at specific phases of the cell cycle, thereby inhibiting their proliferation.

Case Studies

Research has demonstrated the efficacy of related compounds in preclinical models:

Study Example : A study involving a series of pyrazole derivatives showed that modifications in the thiazole ring significantly impacted cytotoxicity against breast cancer cells (MDA-MB-231). The best-performing compound exhibited an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Chlorine Substitution : The presence of chlorine at specific positions enhances biological activity.

- Pyrazole Moiety : Essential for maintaining cytotoxic properties; modifications can lead to decreased efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.